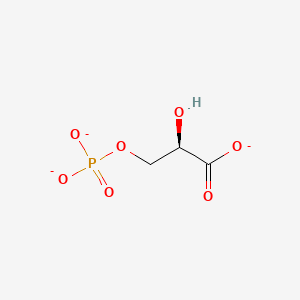

3-phosphonato-D-glycerate(3-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-phosphonato-D-glycerate(3-) is an organophosphate oxoanion arising from deprotonation of the carboxy and phosphate OH groups of 3-phospho-D-glyceric acid; major species at pH 7.3. It has a role as a human metabolite and a fundamental metabolite. It is an organophosphate oxoanion and a hydroxy monocarboxylic acid anion. It is a conjugate base of a 3-phospho-D-glyceric acid.

Aplicaciones Científicas De Investigación

Biochemical Role and Metabolism

3-Phosphonato-D-glycerate(3-) is crucial in several metabolic pathways, particularly in glycolysis and the pentose phosphate pathway. It serves as an intermediate in the conversion of glyceraldehyde 3-phosphate to 3-phosphoglycerate, catalyzed by enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and phosphoglycerate kinase (PGK) .

Key Enzymatic Reactions:

- GAPDH Reaction: Converts glyceraldehyde 3-phosphate into 3-phosphoglycerate while reducing NADP+ to NADPH, which is essential for various biosynthetic reactions .

- PGK Reaction: Catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, producing ATP and 3-phosphoglycerate .

2.1. Antimicrobial Targeting

Research has identified the enzyme GAPN (non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase) as a target for antimicrobial agents against Streptococcus pyogenes. Inhibiting this enzyme can significantly reduce bacterial viability, making it a promising avenue for developing new antibiotics .

2.2. Metabolic Engineering

In metabolic engineering, 3-phosphonato-D-glycerate(3-) is utilized to understand metabolic fluxes and pathways in various organisms. For instance, studies on Thermococcus kodakarensis have elucidated the roles of different pathways linking glyceraldehyde 3-phosphate and 3-phosphoglycerate, providing insights into energy generation under glycolytic conditions .

Case Study 1: Antimicrobial Research

A study demonstrated that targeting the GAPN enzyme could inhibit the growth of S. pyogenes, showcasing the potential of using derivatives of 3-phosphonato-D-glycerate(3-) in antibiotic development . The research involved knocking down the gapN gene using antisense peptide nucleic acids, leading to a significant reduction in bacterial counts.

Case Study 2: Metabolic Pathway Analysis

In another investigation involving T. kodakarensis, researchers disrupted genes associated with glycolytic pathways to assess their physiological roles. The findings highlighted how variations in the metabolic routes involving 3-phosphonato-D-glycerate(3-) could affect organism growth under different conditions .

Structural Insights

Understanding the structural basis of enzymes interacting with 3-phosphonato-D-glycerate(3-) enhances its application potential. For example, studies have shown that specific binding sites within GAPDH are critical for its catalytic activity, influencing how this compound participates in metabolic reactions .

Data Table: Summary of Key Applications

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Antimicrobial Research | Targeting GAPN enzyme to inhibit bacterial growth | Effective reduction of S. pyogenes viability |

| Metabolic Engineering | Understanding metabolic pathways linking glyceraldehyde and phosphoglycerate | Insights into energy generation mechanisms |

| Enzymatic Function Studies | Investigating enzyme interactions with 3-phosphonato-D-glycerate(3-) | Structural insights enhance understanding of catalysis |

Análisis De Reacciones Químicas

Role in Glycolysis

In glycolysis, 3-phosphonato-D-glycerate(3−) forms during the substrate-level phosphorylation step catalyzed by phosphoglycerate kinase (PGK) . This reversible reaction involves:

1 3 bisphosphoglycerate 1 3 BPG ADP↔3 phosphonato D glycerate 3 ATP

Key Features:

-

Mechanism : PGK facilitates an in-line nucleophilic attack by ADP’s β-phosphate on 1,3-BPG’s 1-phosphate group, forming ATP and 3-phosphoglycerate .

-

Metal Dependency : Mg²⁺ stabilizes the negatively charged phosphate groups during catalysis .

-

Energetics : This step recovers one ATP molecule per 1,3-BPG consumed, critical for net ATP yield in glycolysis .

| Enzyme | EC Number | Substrates | Products | Reference |

|---|---|---|---|---|

| Phosphoglycerate kinase | 2.7.2.3 | 1,3-BPG, ADP | 3-phosphoglycerate, ATP |

Isomerization to 2-Phosphoglycerate

3-Phosphonato-D-glycerate(3−) undergoes phosphate group relocation to form 2-phosphoglycerate, catalyzed by phosphoglycerate mutase :

3 phosphonato D glycerate 3 ↔2 phosphoglycerate

Catalytic Insights:

-

Mechanism : The enzyme stabilizes a 2,3-bisphosphoglycerate intermediate, transferring the phosphate between carbons 3 and 2 .

-

Biological Role : Prepares the substrate for subsequent dehydration to phosphoenolpyruvate in glycolysis .

| Enzyme | EC Number | Substrate | Product | Reference |

|---|---|---|---|---|

| Phosphoglycerate mutase | 5.4.2.1 | 3-phosphoglycerate | 2-phosphoglycerate |

Involvement in the Calvin-Benson Cycle

In photosynthetic organisms, 3-phosphonato-D-glycerate(3−) is central to carbon fixation:

-

CO₂ Fixation : Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) incorporates CO₂ into ribulose-1,5-bisphosphate, producing two molecules of 3-phosphoglycerate .

-

Reduction to G3P : 3-Phosphoglycerate is phosphorylated to 1,3-BPG by phosphoglycerate kinase and reduced to glyceraldehyde-3-phosphate (G3P) via glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .

Metabolic Connection:

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

-

Reaction : Oxidizes glyceraldehyde-3-phosphate (G3P) to 1,3-BPG, coupled with NAD⁺ reduction .

-

Mechanism :

| Organism | UniProt ID | Molecular Weight (Da) | Reference |

|---|---|---|---|

| Escherichia coli (GapA) | P0A9B2 | 36,074.99 | |

| Geobacillus stearothermophilus | P00362 | 36,074.99 |

Propiedades

Fórmula molecular |

C3H4O7P-3 |

|---|---|

Peso molecular |

183.03 g/mol |

Nombre IUPAC |

(2R)-2-hydroxy-3-phosphonatooxypropanoate |

InChI |

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/p-3/t2-/m1/s1 |

Clave InChI |

OSJPPGNTCRNQQC-UWTATZPHSA-K |

SMILES isomérico |

C([C@H](C(=O)[O-])O)OP(=O)([O-])[O-] |

SMILES canónico |

C(C(C(=O)[O-])O)OP(=O)([O-])[O-] |

Sinónimos |

3-phosphoglycerate 3-phosphoglycerate, (R)-isomer 3-phosphoglycerate, monosodium salt 3-phosphoglycerate, trisodium salt glycerate 3-phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.